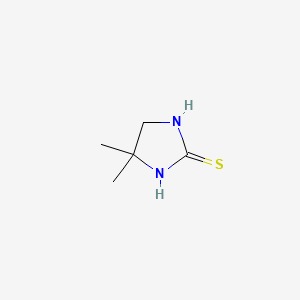

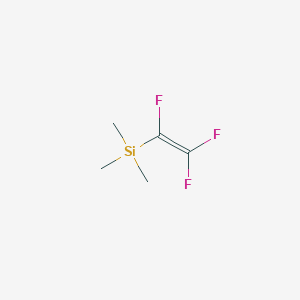

Silane, trimethyl(trifluoroethenyl)-

Vue d'ensemble

Description

Synthesis Analysis

Trimethyl(trifluorovinyl)silane was prepared without characterization details from bromotrifluoroethylene, which is not commercially available . The product was synthesized using several other reagents: chlorotrifluoroethylene, trifluoroethylene, and various alkyl lithium compounds .

Applications De Recherche Scientifique

Synthesis Applications

Homoallyl Ether Synthesis : Trifluorovinyltrimethylsilane derivatives are utilized in the chemoselective allylation of acetals, enabling the synthesis of homoallyl ethers. This process is catalyzed by TMS triflate in ionic liquids, offering an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).

Production of Tris(perfluoroalkyl)phosphines : Trifluorovinyltrimethylsilane reacts with triphenylphosphite to synthesize tris(perfluoroalkyl)phosphines. These compounds are of interest as alternatives to the carbon monoxide ligand in various applications (Murphy-Jolly, Lewis, & Caffyn, 2005).

Gem-Difluoro Compound Synthesis : Utilized for the production of gem-difluoro functionalized derivatives, including various types of electrophilic substrates. This process involves a one-pot methodology that is significant in the field of fluorine chemistry (Portella, Brigaud, Lefebvre, & Plantier-Royon, 2000).

Environmental and Sustainability Aspects

- Sustainability in Chemical Production : The compound plays a role in sustainable chemical production, particularly in the conversion of trifluoromethane, a greenhouse gas, into valuable fluorinated compounds. This is achieved using a flow reactor setup, emphasizing the importance of eco-friendly methodologies in modern chemical research (Musio, Gala, & Ley, 2018).

Medicinal Chemistry

- Drug Discovery : Trifluoromethyl ethers and thioethers, synthesized using trifluorovinyltrimethylsilane, are increasingly important in medicinal chemistry due to their unique properties. These compounds are used in the development of a variety of pharmaceuticals (Landelle, Panossian, & Leroux, 2014).

Organometallic Chemistry

- Titanium(IV) Trifluoromethyl Complexes : The compound serves as a group-transfer reagent in the synthesis of Titanium(IV) trifluoromethyl complexes. These complexes have been studied for their unique bonding characteristics and robustness, contributing to the understanding of organometallic fluorocarbon chemistry (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

Silane, trimethyl(trifluoroethenyl)-, also known as Trifluorovinyltrimethylsilane, is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group . The primary targets of this compound are electrophilic substrates, including aldehydes and ketones .

Mode of Action

The mode of action of Silane, trimethyl(trifluoroethenyl)- involves a series of chemical reactions. The mechanism begins by the generation of Si(CH3)3X and a highly reactive [CF3]− (trifluoromethide) intermediate . The [CF3]− attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product, plus [CF3]−, thus propagating an anionic chain reaction .

Biochemical Pathways

The biochemical pathways affected by Silane, trimethyl(trifluoroethenyl)- involve the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . This results in the production of trifluoromethylated alcohols . The compound also converts esters to trifluoromethyl ketones .

Pharmacokinetics

It’s known that the compound is a colorless liquid with a density of 0962 g/mL at 20 °C and a boiling point of 54 to 55 °C . These properties may influence its distribution, metabolism, and excretion in a biological system.

Result of Action

The result of the action of Silane, trimethyl(trifluoroethenyl)- is the introduction of the trifluoromethyl group into organic compounds. This can lead to the formation of trifluoromethylated alcohols and trifluoromethyl ketones . These compounds have various applications in organic chemistry.

Action Environment

The action of Silane, trimethyl(trifluoroethenyl)- can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means its reactivity and stability can be affected by the presence of water or humidity. Furthermore, the compound’s reactivity can be influenced by the presence of a metal salt or a soluble fluoride-containing species .

Propriétés

IUPAC Name |

trimethyl(1,2,2-trifluoroethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNVSCFNCGXMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458636 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-33-4 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.